

# Solubility and stability of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride

Cat. No.: B023751

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**

Disclaimer: This document provides a comprehensive overview of the available information on **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**. It is important to note that specific experimental data on the solubility and stability of this particular compound are limited in publicly accessible literature. Therefore, this guide also includes data and methodologies for the closely related and well-studied compound, guanidine hydrochloride, as a surrogate to provide general guidance for researchers. All experimental protocols should be considered as templates and require validation for the specific compound of interest.

## Introduction

**1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**, also known as 1-Butyl-3-carbamimidoyl-guanidine hydrochloride<sup>[1]</sup>, is a substituted guanidinium salt. Guanidine derivatives are of significant interest in pharmaceutical and biotechnological research due to their diverse biological activities and their utility as protein denaturants. Understanding the solubility and stability of this compound is critical for its application in drug formulation, biochemical assays, and other research endeavors. This guide aims to provide a summary of the known properties and to offer standardized protocols for their experimental determination.

# Chemical and Physical Properties

While experimental data is scarce, computed properties for **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride** are available from public databases.

Table 1: Computed Physicochemical Properties of **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**

| Property          | Value                                                                         | Reference           |
|-------------------|-------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C6H16CIN5                                                                     | <a href="#">[1]</a> |
| Molecular Weight  | 193.68 g/mol                                                                  | <a href="#">[1]</a> |
| InChI             | InChI=1S/C6H15N5.CIH/c1-2-3-4-10-6(9)11-5(7)8;/h2-4H2,1H3,(H5,7,8,9,10,11);1H | <a href="#">[1]</a> |
| Canonical SMILES  | CCCCNC(=N)N=C(N)N.CI                                                          | <a href="#">[1]</a> |

# Solubility Profile

Specific experimental solubility data for **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride** in various solvents is not readily available. However, the solubility of the parent compound, guanidine hydrochloride, is well-documented and can serve as an initial reference point. Guanidine hydrochloride is known to be highly soluble in water.

Table 2: Solubility of Guanidine Hydrochloride (CAS 50-01-1)

| Solvent | Solubility             | Temperature (°C) | Reference                               |
|---------|------------------------|------------------|-----------------------------------------|
| Water   | ~6 M (approx. 573 g/L) | Room Temperature | <a href="#">[2]</a> <a href="#">[3]</a> |
| Water   | 8 M (approx. 764 g/L)  | 35               | <a href="#">[2]</a> <a href="#">[3]</a> |
| Water   | 2280 g/L               | 20               | <a href="#">[4]</a>                     |

It is anticipated that the butyl group in **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride** will increase its lipophilicity compared to guanidine hydrochloride, which may influence its solubility in organic solvents.

## Stability Profile

The stability of **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride** has not been specifically reported. For the related compound, guanidine hydrochloride, it is generally considered stable under normal conditions but exhibits certain incompatibilities and degradation pathways.

Table 3: Stability and Incompatibility of Guanidine Hydrochloride

| Condition              | Observation                                                                                                | Reference |
|------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| General Stability      | Stable under normal shipping and handling conditions. May agglomerate upon storage.<br>Hygroscopic.        | [4][5][6] |
| Temperature            | May decompose if heated.                                                                                   | [5]       |
| Incompatibilities      | Strong oxidizing agents, moisture.                                                                         | [5][6]    |
| Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, irritating and toxic fumes and gases, carbon dioxide. | [5]       |

## Experimental Protocols

The following are generalized protocols for determining the solubility and stability of a compound like **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**. These should be adapted and validated as necessary.

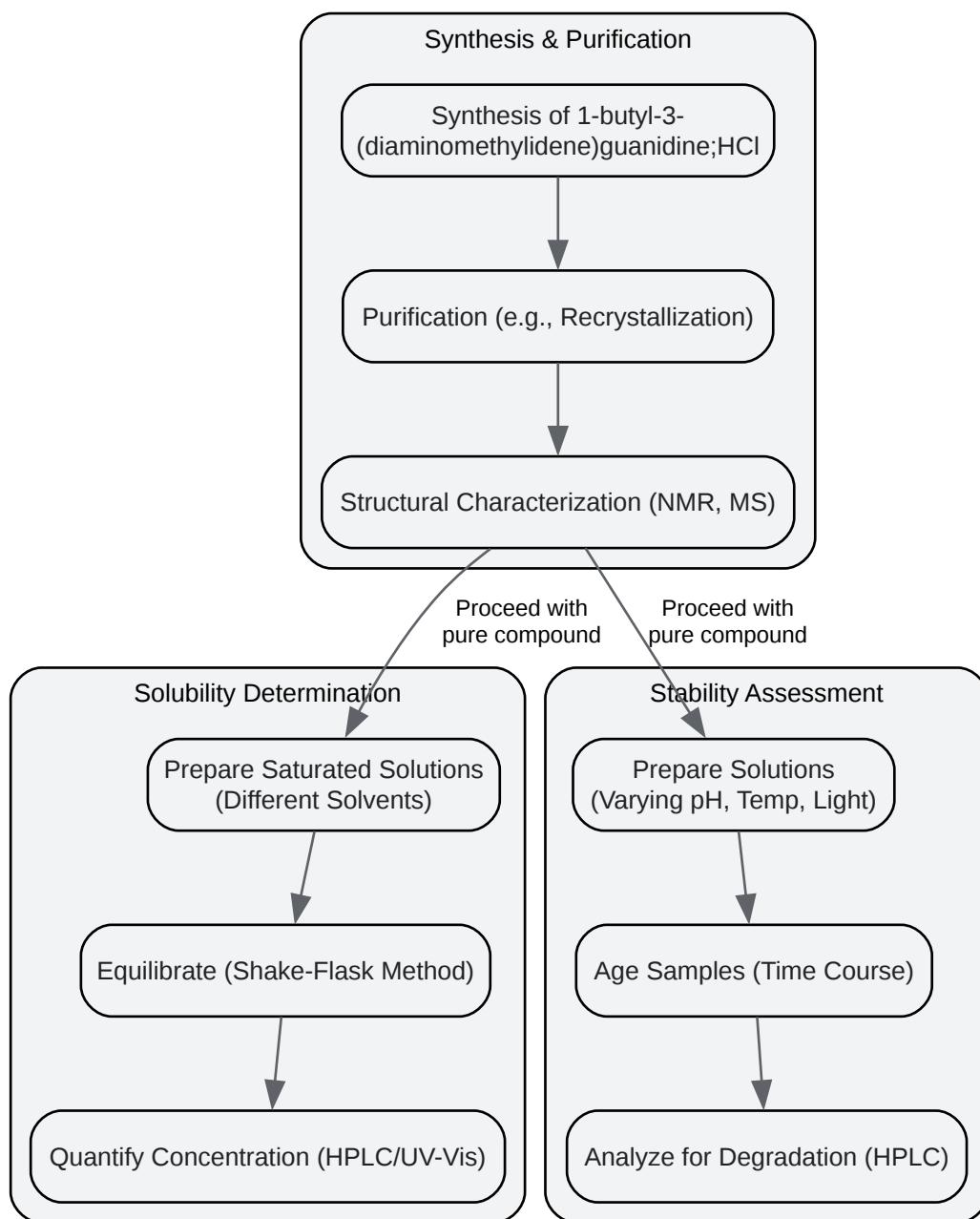
## Protocol for Determining Aqueous Solubility

This protocol is based on the equilibrium shake-flask method.

- Materials:

- 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride
- Deionized water
- Thermostatic shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer
- pH meter

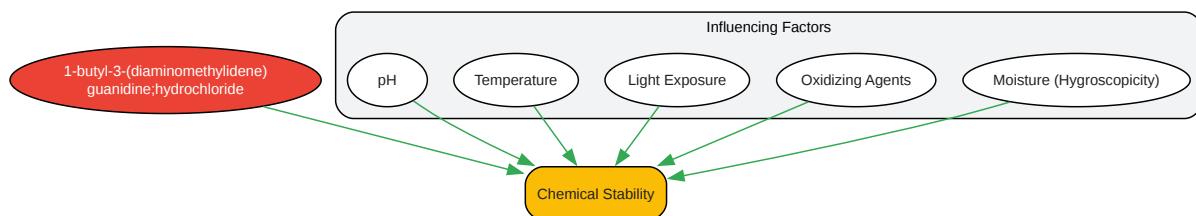
- Procedure:


1. Prepare a series of vials with a known volume of deionized water.
2. Add an excess amount of the compound to each vial to create a saturated solution.
3. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
4. Shake the vials until equilibrium is reached (typically 24-48 hours).
5. After equilibration, centrifuge the samples to separate the undissolved solid.
6. Carefully extract an aliquot of the supernatant.
7. Dilute the supernatant with a known volume of deionized water.
8. Determine the concentration of the compound in the diluted supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
9. Calculate the solubility in g/L or mol/L.

# Protocol for Stability Testing under Different pH Conditions

- Materials:
  - **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**
  - Buffer solutions of different pH values (e.g., pH 2, 4, 7, 9, 12)
  - Temperature-controlled incubator
  - HPLC with a stability-indicating method
- Procedure:
  1. Prepare stock solutions of the compound in a suitable solvent.
  2. Dilute the stock solution with each buffer to a final concentration.
  3. Store the solutions in a temperature-controlled incubator (e.g., 40 °C).
  4. At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each solution.
  5. Analyze the samples using an HPLC method capable of separating the parent compound from its degradation products.
  6. Quantify the amount of the parent compound remaining at each time point.
  7. Plot the concentration of the parent compound versus time to determine the degradation kinetics at each pH.

## Visualizations


## Experimental Workflow for Physicochemical Characterization



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis, Purification, and Physicochemical Analysis.

## Conceptual Relationship of Factors Affecting Stability



[Click to download full resolution via product page](#)

Caption: Factors Influencing the Chemical Stability of the Compound.

## Conclusion

While specific experimental data for **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride** is not extensively available, this guide provides a framework for its study based on its chemical structure and data from the related compound, guanidine hydrochloride. The provided protocols and conceptual diagrams offer a starting point for researchers and drug development professionals to rigorously characterize the solubility and stability of this compound, which is essential for its potential applications. It is strongly recommended that experimental validation be performed to ascertain the precise physicochemical properties of **1-butyl-3-(diaminomethylidene)guanidine;hydrochloride**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1-Butyl-3-carbamimidoyl-guanidine hydrochloride | C<sub>6</sub>H<sub>16</sub>CIN<sub>5</sub> | CID 176516705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Cas 50-01-1, Guanidine hydrochloride | lookchem [lookchem.com]
- 5. Guanidine hydrochloride(50-01-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- To cite this document: BenchChem. [Solubility and stability of 1-butyl-3-(diaminomethylidene)guanidine;hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b023751#solubility-and-stability-of-1-butyl-3-diaminomethylidene-guanidine-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)